Fenuron

Descripción

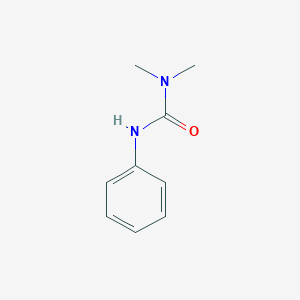

Structure

3D Structure

Propiedades

IUPAC Name |

1,1-dimethyl-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOYNJXVWVNOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037551 | |

| Record name | Fenuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, White or colorless solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | Urea, N,N-dimethyl-N'-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>24.6 [ug/mL] (The mean of the results at pH 7.4), Sol in water 4.8 g/l at room temperature. Moderately sol in acetone and aromatic solvents. sparingly soluble in petroleum oils. /Fenuron trichloroacetate/, 3850 ppm @ 25 °C, Sparingly sol in water (0.29% at 24 °C), Solubility (25 °C): 3.85 g/l water; sparingly soluble in hydrocarbons., In ethanol 108.8, diethylether 5.5, acetone 80.2, benzene 3.1, chloroform 125, n-hexane 0.2, groundnut oil 1.0 (all in g/kg at 20-25 °C), In water 3.85 g/l at 25 °C | |

| Record name | SID26727649 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | FENURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.08 at 20 °C/20 °C | |

| Record name | FENURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000375 [mmHg], 1.6x10-4 mm Hg at 60 °C | |

| Record name | Fenuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline solid, Colorless crystalline solid, Colorless crystals | |

CAS No. |

101-42-8 | |

| Record name | Fenuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N-dimethyl-N'-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7L040435W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

133-134 °C, Melting point: 65-68 °C /Fenuron trichloroacetate/ | |

| Record name | FENURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1-dimethyl-3-phenylurea (Fenuron)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,1-dimethyl-3-phenylurea, a widely used herbicide commercially known as Fenuron. This document details key experimental methodologies, presents quantitative data for comparative analysis, and illustrates the synthetic routes and mechanism of action through diagrams.

Introduction

1,1-dimethyl-3-phenylurea (this compound) is a non-selective, systemic herbicide belonging to the phenylurea class. It is primarily absorbed by the roots and translocated to the aerial parts of the plant, where it inhibits photosynthesis. Its synthesis can be achieved through several chemical routes, each with distinct advantages regarding yield, purity, and scalability. This guide will focus on three core synthesis pathways, providing detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their application.

Core Synthesis Pathways

The synthesis of 1,1-dimethyl-3-phenylurea predominantly proceeds via three main routes, each utilizing different starting materials and reaction intermediates.

Pathway 1: From Aniline (B41778) and Chlorocarbonylsulfenyl Chloride

This two-step method involves the initial reaction of an arylamine (aniline) with chlorocarbonylsulfenyl chloride to form an intermediate, which is then reacted with dimethylamine (B145610) to yield the final product. This pathway is noted for its high yield and purity under optimized conditions.

Pathway 2: From Phenyl Isocyanate and Dimethylamine

A common and direct approach involves the nucleophilic addition of dimethylamine to phenyl isocyanate. The high reactivity of the isocyanate group ensures a typically high conversion rate to the desired urea (B33335).

Pathway 3: From Aniline and Dimethylcarbamoyl Chloride

This pathway involves the reaction of an arylamine with dimethylcarbamoyl chloride. This method provides a direct route to the target molecule, with the reaction conditions influencing the overall yield and purity.

Experimental Protocols

The following sections provide detailed experimental methodologies for the three primary synthesis pathways of 1,1-dimethyl-3-phenylurea.

Protocol for Pathway 1: From Aniline and Chlorocarbonylsulfenyl Chloride

This protocol is adapted from a general procedure for the synthesis of 1,1-dimethyl-3-arylureas.[1]

Step 1: Synthesis of Phenylcarbonylsulfenyl Chloride Intermediate

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve aniline (1.0 equivalent) in a suitable nonpolar solvent such as ethylene (B1197577) dichloride under a nitrogen atmosphere.

-

Cool the solution and add chlorocarbonylsulfenyl chloride (1.05 equivalents) dropwise while maintaining the temperature at a controlled level.

-

After the addition is complete, allow the reaction mixture to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent can be partially removed under vacuum to eliminate dissolved hydrochloric acid.

Step 2: Synthesis of 1,1-dimethyl-3-phenylurea

-

To the solution containing the phenylcarbonylsulfenyl chloride intermediate, add an aqueous solution of dimethylamine (e.g., 40% solution) and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA).

-

Stir the two-phase mixture vigorously for several hours at a controlled temperature.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent to yield 1,1-dimethyl-3-phenylurea as a white crystalline solid.

Protocol for Pathway 2: From Phenyl Isocyanate and Dimethylamine

This protocol is based on general procedures for the reaction of isocyanates with amines.

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve phenyl isocyanate (1.0 equivalent) in a dry, aprotic solvent like dichloromethane (B109758) or dioxane.

-

Prepare a solution of dimethylamine (1.1 equivalents) in the same solvent. Alternatively, an aqueous solution of dimethylamine can be used, or gaseous dimethylamine can be bubbled through the reaction mixture. A patent describes the use of dimethylamine hydrochloride in the presence of an organic base like triethylamine (B128534).[2]

-

Cool the phenyl isocyanate solution in an ice bath.

-

Slowly add the dimethylamine solution dropwise to the cooled phenyl isocyanate solution with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction by TLC until the phenyl isocyanate is consumed.[2]

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then washed with water and can be purified by recrystallization to afford pure 1,1-dimethyl-3-phenylurea.

Protocol for Pathway 3: From Aniline and Dimethylcarbamoyl Chloride

This protocol is adapted from a general procedure for urea formation from anilines.[3]

-

Dissolve aniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) in a reaction vessel under an inert atmosphere.

-

Add a non-nucleophilic base, for example, triethylamine or pyridine (B92270) (1.2 equivalents), to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of dimethylcarbamoyl chloride (1.1 equivalents) in the same solvent to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1,1-dimethyl-3-phenylurea.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis pathways of 1,1-dimethyl-3-phenylurea.

| Pathway | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Purity (%) | Reference |

| 1. Aniline + Chlorocarbonylsulfenyl Chloride | Aniline, Chlorocarbonylsulfenyl Chloride, Dimethylamine | TEBA (Phase-transfer catalyst) | 90 | 96.25 (GC) | [1] |

| 2. Phenyl Isocyanate + Dimethylamine | Phenyl Isocyanate, Dimethylamine | Triethylamine (if using salt) | >80 (estimated) | High | [2] |

| 3. Aniline + Dimethylcarbamoyl Chloride | Aniline, Dimethylcarbamoyl Chloride | Triethylamine or Pyridine | Moderate to High | High | [3] |

Visualizations

The following diagrams illustrate the synthesis pathways and the herbicidal mechanism of action of 1,1-dimethyl-3-phenylurea.

References

Fenuron's Mechanism of Action in Photosystem II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenuron, a phenylurea herbicide, is a potent inhibitor of photosynthesis. Its primary mechanism of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII). This technical guide provides an in-depth examination of the molecular interactions between this compound and its target, the D1 protein of the PSII reaction center. It details the competitive inhibition of plastoquinone (B1678516) binding, the resulting blockage of electron flow, and the subsequent cascade of events leading to photooxidative damage and plant demise. This document summarizes the available quantitative data on this compound's binding affinity and the inhibitory potency of related phenylurea herbicides. Detailed protocols for key experimental assays used to investigate these interactions are also provided, along with visualizations of the core mechanism and experimental workflows to facilitate a comprehensive understanding.

Introduction to Photosystem II

Photosystem II is a multi-subunit protein complex located in the thylacoid membranes of chloroplasts in plants, algae, and cyanobacteria.[1] Its fundamental role is to catalyze the light-driven oxidation of water and the reduction of plastoquinone, a mobile electron carrier in the photosynthetic electron transport chain.[1][2] This process is initiated when light energy is absorbed by chlorophyll (B73375) molecules, leading to the excitation of an electron in the reaction center chlorophyll, P680. This energized electron is then transferred through a series of acceptors, including pheophytin and a tightly bound plastoquinone, QA. From QA, the electron is transferred to a secondary, loosely bound plastoquinone, QB.[3] After accepting two electrons and two protons, QB is reduced to plastoquinol (PQH2) and detaches from the D1 protein, transferring the electrons to the next component of the electron transport chain, the cytochrome b6f complex.[3]

This compound's Molecular Mechanism of Action

The primary target of this compound and other phenylurea herbicides is the D1 protein, a core subunit of the PSII reaction center.[1][4] this compound acts as a competitive inhibitor, binding to the QB-binding niche on the D1 protein.[5][6] This binding site is normally occupied by plastoquinone (QB).[1][2]

By occupying this site, this compound physically blocks the binding of QB, thereby interrupting the electron flow from the primary quinone acceptor (QA) to QB.[1][7] This blockage of electron transfer has several critical consequences:

-

Inhibition of Plastoquinol Formation: The reduction of plastoquinone to plastoquinol is halted, preventing the transfer of electrons to subsequent components of the electron transport chain.[1]

-

Accumulation of Reduced QA: With the forward electron flow blocked, the primary quinone acceptor, QA, remains in its reduced state (QA-).[1]

-

Formation of Reactive Oxygen Species (ROS): The accumulation of highly reactive reduced QA- leads to the formation of triplet chlorophyll and singlet oxygen, highly damaging reactive oxygen species.[8]

-

Photooxidative Damage: The ROS generated cause lipid peroxidation, membrane damage, chlorophyll bleaching, and ultimately, cell death.[8]

The following diagram illustrates the signaling pathway of PSII inhibition by this compound.

Quantitative Data

| Herbicide | Parameter | Value | Method | Reference |

| This compound | Binding Energy | -7.66 kcal/mol | Molecular Docking (AutoDock) | [7] |

| Diuron | IC50 | 7.18 x 10⁻⁸ M | DPIP Photoreduction | [5] |

| Diuron | IC50 | Varies (e.g., 2.3 ng/L) | Chlorophyll a Fluorescence | [9] |

| Linuron | EC50 (24h) | 9–13 µg/L | Chlorophyll Fluorescence | [10] |

Experimental Protocols

Several key experimental techniques are employed to study the mechanism of action of PSII-inhibiting herbicides like this compound.

Chlorophyll a Fluorescence Assay (OJIP Transient)

This non-invasive technique measures the fluorescence emitted by chlorophyll a in PSII, which is sensitive to the state of the photosynthetic electron transport chain.[6] Herbicide binding to the D1 protein blocks electron flow beyond QA, leading to an accumulation of QA- and a characteristic increase in chlorophyll fluorescence.[11]

Protocol:

-

Plant Material and Dark Adaptation: Use healthy, intact leaves or isolated thylakoids. Dark-adapt the samples for at least 30 minutes to ensure all reaction centers are open (QA is oxidized).[12]

-

Herbicide Treatment: Apply a range of this compound concentrations to the leaves or thylakoid suspension.

-

Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer or a plant efficiency analyzer (PEA) to measure the fast chlorophyll fluorescence induction curve (OJIP transient).[12]

-

Data Analysis: The key parameter for assessing PSII inhibition is the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo. A decrease in Fv/Fm indicates inhibition of PSII photochemistry. The JIP-test can be used to analyze changes in the shape of the OJIP curve, providing detailed information about the site of inhibition.[12]

-

IC50 Determination: Plot the percentage inhibition of Fv/Fm against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

DCPIP Photoreduction Assay (Hill Reaction)

This spectrophotometric assay measures the rate of electron transport from water to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[5][13] The reduction of the blue DCPIP to its colorless form is monitored as a decrease in absorbance at 600-620 nm.[4][13]

Protocol:

-

Thylakoid Isolation: Isolate thylakoid membranes from fresh plant material (e.g., spinach or pea leaves) by homogenization and differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES-KOH pH 7.0, 0.1 M sorbitol, 10 mM NaCl, 5 mM MgCl2).[4] Add isolated thylakoids (to a final chlorophyll concentration of ~10-15 µg/mL), DCPIP (final concentration ~50-100 µM), and varying concentrations of this compound.

-

Measurement: Place the reaction mixture in a cuvette and illuminate with saturating light. Monitor the decrease in absorbance at 600-620 nm over time using a spectrophotometer.[4][13]

-

Calculation of Electron Transport Rate: Calculate the rate of DCPIP photoreduction (µmol DCPIP reduced / mg Chl / hour).

-

IC50 Determination: Determine the percent inhibition for each this compound concentration relative to a control without the herbicide. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.[4]

Thermoluminescence

Thermoluminescence is a technique that measures the light emitted from a sample upon heating after it has been exposed to light at a low temperature. The glow curves provide information about the redox states of PSII components.[14] Herbicide binding alters the recombination pathways of charge pairs, leading to characteristic changes in the thermoluminescence bands. For instance, the presence of a PSII-inhibiting herbicide like diuron, which blocks electron transfer from QA to QB, results in the appearance of a "Q band" peaking at around 5°C, which arises from the recombination of the S2QA- charge pair.[1][8]

Protocol:

-

Sample Preparation: Use isolated thylakoids or intact leaf discs.

-

Herbicide Incubation: Incubate the samples with different concentrations of this compound in the dark.

-

Excitation: Illuminate the sample with a single turnover saturating flash of light at a specific low temperature (e.g., -5°C) to induce charge separation.

-

Heating and Detection: Rapidly heat the sample at a constant rate (e.g., 1°C/s) in the dark. A photomultiplier tube detects the emitted light (thermoluminescence) as a function of temperature.[15]

-

Data Analysis: Analyze the changes in the peak temperature and intensity of the thermoluminescence bands. The appearance or enhancement of the Q band is indicative of the inhibition of electron transfer from QA to QB.[1]

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled herbicide to its target site. A radiolabeled form of this compound or a competitive ligand would be required.

Protocol:

-

Membrane Preparation: Isolate thylakoid membranes containing PSII.

-

Incubation: Incubate the thylakoid membranes with a constant concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.[2]

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.[2]

-

Quantification: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve. The concentration of unlabeled this compound that displaces 50% of the specifically bound radioligand is the IC50. The equilibrium dissociation constant (Ki) for this compound can then be calculated using the Cheng-Prusoff equation.[2]

The following diagram provides a generalized workflow for determining the inhibitory potency of a PSII-inhibiting herbicide.

Conclusion

This compound is a highly effective herbicide that acts through the specific inhibition of Photosystem II. Its mechanism of action, involving the competitive binding to the QB-binding site on the D1 protein, is well-characterized. This binding event disrupts the photosynthetic electron transport chain, leading to the formation of reactive oxygen species and subsequent photooxidative damage, which is ultimately lethal to the plant. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the inhibitory effects of this compound and other compounds targeting Photosystem II, facilitating further research in herbicide development and plant physiology.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Mechanism of photosystem II photoinactivation and D1 protein degradation at low light: The role of back electron flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. Thermoluminescence can be used to study lipid peroxidation in photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence | Weed Science | Cambridge Core [cambridge.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermoluminescence: a technique for probing photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Dawn of a New Era in Weed Control: A Technical Guide to the Discovery and History of Phenylurea Herbicides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylurea herbicides represent a cornerstone in the development of modern chemical weed control. Emerging from the post-World War II chemical revolution, this class of compounds introduced a novel mode of action, selectively inhibiting photosynthesis in target weed species. This technical guide provides an in-depth exploration of the discovery, history, and foundational science of phenylurea herbicides. It details their mechanism of action at Photosystem II, presents key physicochemical and toxicological data, and outlines the seminal experimental protocols used in their evaluation. This document serves as a comprehensive resource for researchers in herbicide science, agriculture, and related fields.

A Landmark Discovery in Post-War Agricultural Chemistry

The discovery and development of phenylurea herbicides began shortly after the end of World War II, a period of intense innovation in agricultural chemistry.[1] Scientists at E. I. du Pont de Nemours and Company (DuPont) were at the forefront of this research, developing the phenylurea class of herbicides in the 1950s.[1] The first of this new class, monuron, was introduced in 1952 and was primarily used for non-selective, total weed control in industrial areas and on rights-of-way.[2]

This initial breakthrough was followed by the development of a suite of analogous compounds, each with unique properties and selective applications. Today, more than 20 different phenylurea herbicides have been marketed, including prominent examples such as diuron, linuron, isoproturon, and chlorotoluron.[3][4] These compounds became vital tools for farmers, offering effective pre- and post-emergent control of a wide spectrum of annual grasses and broadleaf weeds in numerous crops.[3]

Mode of Action: A Targeted Disruption of Photosynthesis

The herbicidal efficacy of the phenylurea class is rooted in their ability to inhibit photosynthesis.[5] Specifically, they act as potent and specific inhibitors of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Phenylurea herbicides function by blocking the electron transport chain at a critical juncture. They competitively bind to the Q(_B) binding site on the D1 protein within the PSII reaction center. This site is normally occupied by the mobile electron carrier plastoquinone. By occupying this niche, the herbicide physically prevents the binding of plastoquinone, thereby interrupting the flow of electrons from the primary quinone acceptor (Q(_A)) to Q(_B). This blockage halts the entire photosynthetic process, leading to a buildup of highly reactive oxygen species, subsequent cellular damage, and ultimately, plant death.

References

- 1. researchgate.net [researchgate.net]

- 2. Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]

- 5. Chloroxuron - Wikipedia [en.wikipedia.org]

Fenuron: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide on the herbicide Fenuron. It covers its core properties, mechanism of action, and detailed experimental protocols for its analysis and efficacy testing.

Core Properties of this compound

This compound is a phenylurea herbicide used to control a variety of annual broad-leaved weeds and woody plants.[1] It is a systemic herbicide, primarily absorbed by the roots and translocated acropetally (upwards) within the plant's xylem.

| Property | Value | Source |

| CAS Number | 101-42-8 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O | [1][2] |

| Molecular Weight | 164.21 g/mol | [1] |

Mechanism of Action: Inhibition of Photosynthesis

The primary mode of action for this compound is the inhibition of photosynthesis.[2] Like other phenylurea herbicides, this compound disrupts the photosynthetic electron transport chain in plants. Specifically, it targets the D1 protein within Photosystem II (PSII), binding to the QB site. This binding action physically blocks the docking of plastoquinone (B1678516) (PQ), the native electron acceptor. The inhibition of electron flow from the primary electron acceptor, QA, to QB halts the entire photosynthetic process. This leads to an accumulation of reactive oxygen species and, ultimately, cell death.

Experimental Protocols

Analysis of this compound in Soil and Water using QuEChERS and LC-MS/MS

This protocol details a method for the quantitative analysis of this compound in environmental samples. The use of a stable isotope-labeled internal standard (this compound-d5) is recommended for high accuracy.

Materials and Reagents:

-

This compound standard (≥98% purity)

-

This compound-d5 internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive SPE (d-SPE) cleanup sorbents (e.g., PSA, C18)

Procedure:

-

Sample Preparation: Homogenize 10 g of the soil or water sample in a 50 mL centrifuge tube.

-

Spiking: Add a known amount of this compound-d5 internal standard to the sample.

-

Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts. Shake vigorously for 1 minute and then centrifuge.

-

Cleanup (d-SPE): Transfer an aliquot of the acetonitrile (upper) layer to a d-SPE tube containing cleanup sorbents. Vortex and centrifuge.

-

Analysis: Filter the supernatant and inject it into an LC-MS/MS system for analysis.

Herbicide Efficacy Testing

This protocol outlines a whole-plant bioassay to determine the efficacy of this compound on target weed species.

Procedure:

-

Plant Cultivation: Grow the target weed species from seed in a greenhouse to a specified growth stage (e.g., 2-3 leaf stage).

-

Herbicide Application: Prepare a range of this compound concentrations. Apply the herbicide solutions to the plants using a sprayer to ensure even coverage. Include an untreated control group.

-

Evaluation: At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of plant injury or biomass reduction compared to the untreated control.

-

Data Analysis: Calculate metrics such as the ED50 (effective dose to achieve 50% of the maximum effect) or GR50 (dose causing a 50% reduction in growth).

Experimental Workflows

The following diagrams illustrate typical workflows for the analysis of this compound and the assessment of its herbicidal efficacy.

References

Spectroscopic Profile of Fenuron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the herbicide Fenuron (1,1-dimethyl-3-phenylurea). The information presented here has been compiled to assist in the identification, characterization, and quantification of this compound. This guide includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with experimental protocols for acquiring such data.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon environments.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the dimethylamino group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.50 | Multiplet | 5H | Phenyl-H |

| ~6.80 | Singlet (broad) | 1H | N-H |

| ~3.00 | Singlet | 6H | N(CH₃)₂ |

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (Urea) |

| ~140 | Phenyl C-1 (ipso) |

| ~129 | Phenyl C-3, C-5 |

| ~122 | Phenyl C-4 |

| ~118 | Phenyl C-2, C-6 |

| ~36 | N(CH₃)₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound shows absorptions corresponding to the N-H, C=O, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3300 | N-H Stretch | Strong, Broad |

| ~3050 | Aromatic C-H Stretch | Medium |

| ~2950 | Aliphatic C-H Stretch | Medium |

| ~1640 | C=O Stretch (Urea Amide I) | Strong |

| ~1590, 1490 | Aromatic C=C Stretch | Medium-Strong |

| ~1550 | N-H Bend (Urea Amide II) | Medium |

| ~750, 690 | Aromatic C-H Bend (out-of-plane) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | Moderate | [M - N(CH₃)₂]⁺ |

| 93 | Strong | [C₆H₅NH₂]⁺ (Aniline) |

| 77 | Strong | [C₆H₅]⁺ (Phenyl) |

| 72 | Base Peak | [CON(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound standard.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place a portion of the resulting mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrument Parameters (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of a pure KBr pellet should be collected as a background.

Mass Spectrometry Protocol

Sample Preparation (for LC-MS):

-

Prepare a stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the initial mobile phase composition.

Instrument Parameters (LC-ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: m/z 50-300.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be optimized to induce fragmentation).

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 300-400 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide provides foundational spectroscopic information and methodologies for this compound. Researchers are encouraged to use this data as a reference and adapt the protocols to their specific instrumentation and analytical requirements.

Fenuron's Mechanism as a Photosystem II Inhibitor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenuron, a phenylurea herbicide, effectively controls a broad spectrum of weeds by targeting a critical process in plant life: photosynthesis. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's mode of action as a potent inhibitor of Photosystem II (PSII). By competitively binding to the D1 protein within the PSII complex, this compound disrupts the photosynthetic electron transport chain, leading to a cascade of events that culminate in plant cell death. This document details the specific binding interactions, summarizes key quantitative data for phenylurea herbicides, provides comprehensive experimental protocols for investigating PSII inhibition, and presents visual diagrams of the core mechanism and experimental workflows to facilitate a deeper understanding of this compound's herbicidal activity.

Introduction to Photosystem II and Phenylurea Herbicides

Photosystem II is a multi-subunit protein complex located in the thylakoid membranes of chloroplasts. Its primary role is to harness light energy to drive the oxidation of water and the reduction of plastoquinone (B1678516), initiating the photosynthetic electron transport chain. This process is fundamental for the production of ATP and NADPH, which are essential for carbon dioxide fixation and the synthesis of carbohydrates.

This compound belongs to the phenylurea class of herbicides, which are known for their specific and high-affinity inhibition of PSII.[1] These herbicides act by interrupting the normal flow of electrons within PSII, thereby shutting down the plant's ability to produce energy through photosynthesis.[2][3]

Molecular Mechanism of this compound Action

The primary target of this compound and other phenylurea herbicides is the D1 protein, a core component of the PSII reaction center.[1][2] this compound acts as a competitive inhibitor, binding to the plastoquinone-binding niche (the QB site) on the D1 protein.[1] This binding event physically blocks the native plastoquinone (PQ) molecule from docking at this site.

The inhibition of PQ binding has a profound impact on the photosynthetic electron transport chain:

-

Interruption of Electron Flow: By preventing the binding of PQ to the QB site, this compound halts the transfer of electrons from the primary quinone acceptor (QA) to PQ.[4] This effectively creates a bottleneck in the electron transport chain.

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Consequently, the production of NADPH is also halted.[4]

-

Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the over-reduction of the photosynthetic apparatus. This results in the formation of highly reactive triplet chlorophyll (B73375) and singlet oxygen, which are types of reactive oxygen species (ROS).[4]

-

Oxidative Stress and Cellular Damage: The accumulation of ROS causes significant oxidative stress within the chloroplast. This leads to lipid peroxidation, membrane damage, and the degradation of proteins and pigments, ultimately resulting in cellular death and the visible symptoms of phytotoxicity, such as chlorosis and necrosis.[3]

Quantitative Data on Phenylurea Herbicide Potency

| Herbicide | Target Organism/System | Measured Effect | IC50 Value | Reference |

| Diuron | Spinach Chloroplasts | Inhibition of Photosynthetic Electron Transport | 1.9 µmol/L | [4] |

| Diuron | Freshwater Biofilms | Photosynthesis Inhibition | 7 to 36 µg.L−1 | [5] |

Experimental Protocols for Studying PSII Inhibition

A suite of biophysical and biochemical assays is employed to investigate the mode of action of PSII-inhibiting herbicides like this compound.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is a powerful tool for assessing the efficiency of PSII photochemistry.

Objective: To measure changes in chlorophyll fluorescence parameters that indicate the inhibition of electron transport at the QB site.

Methodology:

-

Plant Material and Treatment: Grow plants (e.g., spinach, pea) under controlled conditions. Apply this compound at various concentrations to the leaves or the growth medium.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for at least 30 minutes to ensure all PSII reaction centers are in the "open" state.

-

Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence.

-

Minimal Fluorescence (Fo): Apply a weak measuring light to determine the basal fluorescence when PSII reaction centers are open.

-

Maximal Fluorescence (Fm): Apply a saturating pulse of light to transiently close all PSII reaction centers, measuring the maximum fluorescence yield.

-

Variable Fluorescence (Fv): Calculate as Fm - Fo.

-

Maximum Quantum Yield of PSII (Fv/Fm): Calculate the ratio (Fm - Fo) / Fm. A decrease in this value indicates PSII photoinhibition.

-

Effective Quantum Yield of PSII (ΦPSII): In light-adapted leaves, measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light (Fm'). Calculate ΦPSII = (Fm' - Fs) / Fm'. A rapid decrease in ΦPSII upon herbicide application is a hallmark of PSII inhibitors.

-

-

Data Analysis: Plot the fluorescence parameters against the herbicide concentration to determine the IC50 value.

Oxygen Evolution Measurement

This assay directly measures the rate of photosynthetic oxygen production, a key function of PSII.

Objective: To quantify the inhibitory effect of this compound on the water-splitting activity of PSII.

Methodology:

-

Chloroplast Isolation: Isolate intact chloroplasts from a suitable plant source (e.g., spinach leaves) using differential centrifugation.

-

Reaction Setup: Suspend the isolated chloroplasts in a reaction buffer within a temperature-controlled oxygen electrode chamber (e.g., a Clark-type electrode).

-

Measurement:

-

Add an artificial electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCPIP) or potassium ferricyanide, to the chloroplast suspension.

-

Illuminate the chamber with a saturating light source to initiate photosynthesis.

-

Record the rate of oxygen evolution over time.

-

-

Inhibition Assay: Add varying concentrations of this compound to the chloroplast suspension and measure the corresponding inhibition of the oxygen evolution rate.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Thermoluminescence Assay

Thermoluminescence is a sensitive technique that probes the charge recombination reactions within PSII.

Objective: To detect changes in the stability of charge pairs in PSII caused by this compound binding.

Methodology:

-

Sample Preparation: Use isolated thylakoid membranes or whole cells.

-

Illumination: Expose the sample to a series of single-turnover flashes or continuous light at a low temperature (e.g., -10°C) to generate and trap charge-separated states.

-

Heating and Detection: Rapidly cool the sample to a very low temperature (e.g., -80°C) to stabilize the charge pairs. Then, warm the sample at a constant rate in the dark. A photomultiplier tube detects the light emitted (thermoluminescence) as the trapped charges recombine at specific temperatures.

-

Glow Curve Analysis: The resulting plot of light emission versus temperature is called a glow curve. The B-band of the glow curve, which arises from the recombination of the S2/S3 states of the oxygen-evolving complex with the reduced QB, is particularly sensitive to PSII inhibitors. Herbicides that block electron transfer from QA to QB, like this compound, will suppress the B-band and may induce or enhance a Q-band, which results from the recombination of S2 with QA-.

-

Data Analysis: Analyze the changes in the peak positions and intensities of the thermoluminescence bands to characterize the effect of this compound on PSII charge separation and recombination.

Visualizing the Molecular Action and Experimental Investigation of this compound

Signaling Pathway of this compound-Induced Photosynthesis Inhibition

References

- 1. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms [frontiersin.org]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Fenuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenuron (1,1-dimethyl-3-phenylurea) is a broad-spectrum phenylurea herbicide historically used for pre- and post-emergence weed control in agriculture and for the control of woody plants. Its mode of action involves the inhibition of photosynthesis at the photosystem II complex. Despite its effectiveness, concerns regarding its environmental persistence, mobility, and potential for water contamination have led to restrictions on its use in many regions. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, synthesizing available data on its physicochemical properties, degradation pathways, and mobility in soil and water.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its physicochemical properties, which are summarized in the table below. Its high water solubility and low octanol-water partition coefficient indicate a propensity for mobility in the environment.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.20 g/mol | [2] |

| Water Solubility | 3850 mg/L at 20-25 °C | [2][3] |

| Vapor Pressure | 1.6 x 10⁻⁴ Pa at 25 °C | [2] |

| Henry's Law Constant | 9.71 x 10⁻¹⁰ atm-m³/mol | [2] |

| log Kow (Octanol-Water Partition Coefficient) | 1.58 | [2] |

| pKa | Not applicable (neutral compound) | [4] |

Environmental Degradation

This compound is subject to both abiotic and biotic degradation processes in the environment. The principal pathways of degradation include photolysis, hydrolysis, and microbial metabolism.

Abiotic Degradation

Photolysis: this compound can undergo photodegradation, particularly in aqueous environments and on soil surfaces. The process involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. The direct photolysis of this compound in water has a reported quantum yield of 0.006 under 254.0 nm irradiation.[5] Key photolytic degradation products include aniline (B41778), o-amino-N,N-dimethylbenzamide, and p-amino-N,N-dimethylbenzamide.[2] The presence of photosensitizers, such as humic substances, can enhance the rate of photodegradation.

Hydrolysis: this compound is stable at a neutral pH but undergoes hydrolysis in both acidic and basic conditions.[2][6] The hydrolysis process involves the cleavage of the urea (B33335) linkage, leading to the formation of aniline and 1,1-dimethylurea. The rate of hydrolysis is dependent on pH and temperature, with faster degradation observed at more extreme pH values and higher temperatures.

Biotic Degradation

Microbial degradation is the primary mechanism for the dissipation of this compound in soil and aquatic systems.[2] A variety of microorganisms, including bacteria and fungi, have been shown to metabolize this compound. The primary biotic degradation pathway involves a stepwise N-demethylation of the urea side chain, followed by hydrolysis of the urea bond to form aniline derivatives. These aniline intermediates can be further degraded through ring cleavage. Under anaerobic conditions, the degradation of this compound is significantly slower or may not occur at all.[7]

The overall degradation pathways of this compound are illustrated in the following diagram:

Environmental Fate and Mobility

The fate and mobility of this compound in the environment are influenced by its persistence and its interaction with soil and water.

Persistence

This compound is considered to be moderately persistent in the environment.[8] Its persistence is typically quantified by its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate. The half-life of this compound in soil is influenced by factors such as soil type, organic matter content, temperature, and microbial activity.

| Matrix | Condition | Half-life (DT₅₀) | Reference |

| Soil | 15 °C | 4.5 months (approx. 135 days) | [2] |

| Soil | 30 °C | 2.2 months (approx. 66 days) | [2] |

| Soil (Hypercalcic calcisol) | Laboratory, 20 °C | 71-178 days | [8] |

| Soil (Endoleptic phaeozem) | Laboratory, 20 °C | 217-518 days | [8] |

| Water | Raw river water, exposed to sunlight | > 2 weeks (20% remaining) | [2] |

Sorption and Mobility

The mobility of this compound in soil is primarily governed by its sorption to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the potential for a chemical to move through the soil profile. A low Koc value indicates weak sorption and high mobility.

| Parameter | Value | Soil Type | Reference |

| Koc | 27 L/kg | Not specified | [2] |

| Koc | 43 L/kg | Not specified | [2] |

| log Koc | 1.28 | Not specified | [9] |

| Kd | 0.76 L/kg | Not specified | [10] |

This compound's high water solubility and low Koc value contribute to its high potential for leaching into groundwater, particularly in soils with low organic matter content.[4][8] Studies using soil columns have demonstrated that this compound can be readily leached from the soil profile.[11]

The following diagram illustrates the key processes governing the environmental fate of this compound:

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C9H12N2O | CID 7560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [sitem.herts.ac.uk]

- 4. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Pesticide Half-life [npic.orst.edu]

- 7. unitedchem.com [unitedchem.com]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 9. benchchem.com [benchchem.com]

- 10. Hydroxyl radical-induced degradation of this compound in pulse and gamma radiolysis: kinetics and product analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Toxicological Profile of Fenuron in Non-target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenuron, a phenylurea herbicide, was historically used for pre-emergence control of a variety of broadleaf weeds and woody plants. Its primary mode of action in target plant species is the inhibition of photosynthesis by blocking electron transport in photosystem II.[1] Although its use has been largely discontinued (B1498344) in many regions, understanding its toxicological impact on non-target organisms remains crucial for environmental risk assessment and for informing the development of safer alternatives. This technical guide provides a comprehensive overview of the toxicological profile of this compound in non-target organisms, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Ecotoxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound to a range of non-target organisms. It is important to note that data specifically for this compound is limited in the scientific literature. Therefore, where direct data is unavailable, information on other phenylurea herbicides may be used for comparative purposes, though caution is advised in direct extrapolation.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Duration | Value (mg/L) | Test Type | Reference |

| Fish | LC50 | 96 h | Low | Acute | [2] |

| Daphnia magna | EC50 | 48 h | Low | Acute Immobilisation | [2] |

| Algae | EC50 | 72-96 h | Data Not Available | Growth Inhibition |

Table 2: Acute and Chronic Toxicity of this compound to Terrestrial Invertebrates

| Species | Endpoint | Value | Test Type | Reference |

| Earthworm (e.g., Eisenia fetida) | LD50 | Data Not Available | Acute Toxicity | |

| Honeybee (Apis mellifera) | LD50 (Contact) | Data Not Available | Acute Contact Toxicity | |

| Honeybee (Apis mellifera) | LD50 (Oral) | Data Not Available | Acute Oral Toxicity |

Table 3: Acute and Chronic Toxicity of this compound to Avian Species

| Species | Endpoint | Value (mg/kg bw) | Test Type | Reference |

| Avian Species (e.g., Colinus virginianus) | LD50 (Oral) | >2000 | Acute Oral Toxicity | [3] |

| Avian Species | LC50 (Dietary) | Data Not Available | Dietary Toxicity |

Table 4: Mammalian Toxicity of this compound

| Species | Endpoint | Route of Administration | Value (mg/kg bw) | Reference |

| Rat | LD50 | Oral | 6400 | |

| Rat | LD50 | Oral | 7500 | |

| Guinea Pig | - | Oral (daily doses of 15-150 mg/kg for 10 months) | Anemia, hypothyroidism, and structural alterations in liver, kidney, spleen, and myocardium | [4] |

| Cow and Sheep | - | Oral (2-5 daily doses of 500 mg/kg) | Anorexia, incoordination, progressing to death | [4] |

Experimental Protocols

Detailed experimental protocols for toxicity testing are crucial for the reproducibility and comparison of results. The following sections describe standardized methodologies, primarily based on OECD guidelines, that are applicable for assessing the toxicity of substances like this compound.

Aquatic Toxicity Testing

-

Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period. Fish are exposed to the test substance in a static, semi-static, or flow-through system. Observations of mortality and sublethal effects are made at 24, 48, 72, and 96 hours.

-

Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) after 48 hours of exposure.[5] Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria. The endpoint is the inhibition of growth, expressed as the concentration that causes a 50% reduction in growth (EC50) over a 72 or 96-hour period.

Terrestrial Invertebrate Toxicity Testing

-

Earthworm, Acute Toxicity Test (OECD 207): This test determines the acute toxicity of a substance to earthworms (Eisenia fetida or Eisenia andrei).[6][7] The test involves either a filter paper contact method for initial screening or an artificial soil test for a more realistic exposure scenario.[6] The endpoint is the LC50 after 14 days.[6][8]

-

Honeybee, Acute Contact Toxicity Test (OECD 214): This test is designed to assess the acute contact toxicity of a substance to adult worker honeybees (Apis mellifera).[9][10] A single dose of the test substance is applied topically to the thorax of the bees. Mortality is recorded over 48 to 96 hours to determine the LD50.[10]

-

Honeybee, Acute Oral Toxicity Test (OECD 213): This method evaluates the acute oral toxicity of a substance to adult worker honeybees.[9][10] Bees are fed a sucrose (B13894) solution containing the test substance for a defined period. The LD50 is calculated based on mortality observed over 48 to 96 hours.[10]

Avian Toxicity Testing

-

Avian Acute Oral Toxicity Test (OECD 223): This test determines the acute oral toxicity (LD50) of a substance to birds, typically using species like the bobwhite quail (Colinus virginianus) or mallard duck (Anas platyrhynchos).[11][12] A single oral dose is administered, and birds are observed for 14 days for mortality and signs of toxicity.[1]

-

Avian Dietary Toxicity Test (OECD 205): This test assesses the toxicity of a substance when ingested through the diet.[1][2] Young birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a clean diet.[1] The endpoint is the median lethal concentration (LC50) in the diet.[1]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action for this compound in plants is the inhibition of photosynthesis.[1] However, in non-target organisms that do not photosynthesize, other toxicological pathways are relevant.

Endocrine Disruption

Phenylurea herbicides, as a class, have been identified as potential endocrine-disrupting compounds (EDCs).[2][4][13] Studies on related phenylureas like diuron (B1670789) and linuron (B1675549) have shown that they can interfere with the endocrine system. The proposed mechanisms include:

-

Alteration of Hormone Regulation: Phenylureas may modify the release of hormones. For example, in vitro studies have shown that this compound, monuron, and diuron can alter the release of oxytocin (B344502) and arginine-vasopressin from neurohypophysis cells.[2][4]

-

Interaction with Hormone Receptors: EDCs can mimic or block the action of natural hormones by binding to their receptors. Agrochemicals have been shown to interact with nuclear receptors such as estrogen, androgen, and thyroid hormone receptors.[14]

Caption: Potential endocrine disruption mechanism of this compound.

Experimental Workflows

The assessment of a chemical's toxicity follows a structured workflow, from initial screening to detailed characterization.

Caption: Generalized workflow for ecotoxicological testing.

Conclusion

The available data on the toxicological profile of this compound in non-target organisms is limited, particularly concerning specific quantitative endpoints for many species. While its primary mechanism of action in plants is well-understood, its effects on animals, especially potential endocrine-disrupting activities, warrant further investigation. The information on related phenylurea herbicides suggests that this class of compounds can pose a risk to non-target species. This guide highlights the need for more comprehensive, this compound-specific toxicological studies to accurately assess its environmental risk. The standardized experimental protocols outlined provide a framework for generating the necessary data to fill these knowledge gaps.

References

- 1. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ENVIRONMENTAL [oasis-lmc.org]

- 6. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 7. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. Documents download module [ec.europa.eu]

- 10. content.fera.co.uk [content.fera.co.uk]

- 11. epa.gov [epa.gov]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. pjoes.com [pjoes.com]

- 14. A Daphnia magna first-brood chronic test: An alternative to the conventional 21-Day chronic bioassay? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Fenuron in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenuron is a phenylurea herbicide used to control woody plants and broadleaf weeds.[1] Its persistence in soil and potential to leach into water sources necessitate robust and sensitive analytical methods for environmental monitoring and risk assessment.[2] This document provides detailed application notes and protocols for the detection and quantification of this compound in soil and water matrices, targeting researchers, scientists, and professionals in drug development. The methodologies covered include advanced chromatographic techniques coupled with mass spectrometry and UV detection, as well as innovative electrochemical methods.

Analytical Methods Overview

The primary analytical techniques for this compound detection are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially when using an isotope-labeled internal standard like this compound-d5 to correct for matrix effects.[3] GC-MS provides good resolution and selectivity, while HPLC-UV offers a more accessible and cost-effective option.[4][5] Electrochemical sensors are also emerging as a rapid and cost-effective screening tool.[6]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for this compound detection in soil and water.

Table 1: Quantitative Data for this compound Detection in Soil

| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| LC-MS/MS | QuEChERS | - | 0.010 mg/kg | - | - | [7] |

| LC-MS/MS | QuEChERS | - | - | 87.7 - 108.0 | 3.8 - 10.9 | [8] |

| GC-MS | Acidic Aqueous Extraction & SPE | 0.5 - 5.0 ng/mL | - | >95 | ~7.0 | [4] |

| HPLC-UV | Acetonitrile (B52724) Extraction & Salting Out | - | 0.05 mg/kg | 83.6 - 105.2 | 0.7 - 6.1 | [9] |

Table 2: Quantitative Data for this compound Detection in Water

| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| LC-MS/MS | Solid-Phase Extraction (SPE) | 4 - 40 ng/L (MDL) | - | 74 - 104 | - | [10] |

| HPLC-UV | Solid-Phase Extraction (SPE) | 0.012 - 0.035 µg/L | Not Specified | 75.1 - 100.0 | - | [11] |

| Electrochemical Sensor | Direct Measurement | 0.34 µmol/L | - | 95.0 - 103.7 (spiked samples) | - | [12] |

Experimental Protocols

Method 1: LC-MS/MS for this compound in Soil and Water

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil and Solid-Phase Extraction (SPE) for water, followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, this compound-d5, is highly recommended for accurate quantification.[3]

Soil Sample Preparation (QuEChERS) [1][2]

-

Homogenization: Sieve soil samples to remove large debris and homogenize thoroughly.[1]

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Spike with a known amount of this compound-d5 internal standard solution.

-

Add 10 mL of water and vortex for 30 seconds.[2]

-

Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[1]

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 rpm for 5 minutes.[2]

-

-

Cleanup (Dispersive SPE - dSPE):

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).[2]

-

Vortex for 30 seconds and centrifuge at ≥ 10,000 rpm for 2 minutes.[2]

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[13]

-

Water Sample Preparation (Solid-Phase Extraction - SPE) [11][13]

-

Sample Pre-treatment: Filter water samples through a 0.45 µm glass fiber filter if particulate matter is present.[11]

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the sorbent to dry.[11]

-

-

Sample Loading: Load the water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[11]

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.[11]

-

Elution:

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.[13]

-

LC-MS/MS Instrumentation and Conditions [1][2]

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water with formic acid is typical.[1]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]

-

MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both this compound and its internal standard for quantification and confirmation.[1]

-

Example Transitions: this compound: 165.1 -> 72.1 (Quantifier), 165.1 -> 120.1 (Qualifier); this compound-d5: 170.1 -> 72.1 (Internal Standard).[2]

-

Method 2: GC-MS for this compound in Soil

This method is suitable for the analysis of phenylurea herbicides and offers good selectivity.[4]

Soil Sample Preparation [4]

-

Extraction: Extract the soil sample with an acidic aqueous solution.

-

Preconcentration and Cleanup (SPE):

-

Preconcentrate and clean up the aqueous extract using a continuous SPE module with a LiChrolut-EN sorbent column.

-

Elute the herbicides with ethyl acetate.

-

GC-MS Instrumentation and Conditions [4]

-

GC System: A standard gas chromatograph.

-

Column: A capillary column suitable for pesticide analysis.

-

MS Detector: A mass spectrometer operating in selective ion monitoring (SIM) mode for enhanced sensitivity.

-

Derivatization: While some methods require derivatization for phenylurea herbicides, direct analysis is also possible.[4]

Method 3: HPLC-UV for this compound in Water

A cost-effective method for the determination of phenylurea herbicides in water samples.[5]

Water Sample Preparation (Solid-Phase Extraction - SPE) [5]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge.

-

Sample Loading: Pass the water sample through the cartridge.

-

Elution: Elute the analytes with acetonitrile.

HPLC-UV Instrumentation and Conditions [5]

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5-µm).

-

Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

Visualized Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN105116093A - Fast analysis method for detecting luthis compound residues in apples and soil - Google Patents [patents.google.com]

- 10. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for Preparing Fenuron Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenuron is a phenylurea herbicide that functions as a photosystem II inhibitor.[1][2] In the context of research and drug development, precise and accurate preparation of stock solutions is critical for the reproducibility and reliability of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for many organic compounds.[3] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

A summary of the key quantitative properties of this compound is provided in the table below for easy reference.